molecular formula C13H11NO B7760617 N,1-diphenylmethanimine oxide

N,1-diphenylmethanimine oxide

Cat. No.: B7760617
M. Wt: 197.23 g/mol
InChI Key: ZEAUJQWDPKRESH-SDNWHVSQSA-N
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Description

N,1-Diphenylmethanimine oxide (CAS 1137-96-8), commonly known as C,N-Diphenylnitrone, is a prototypical nitrone compound supplied as a white to light yellow crystalline powder with a typical purity of >98% . As a fundamental 1,3-dipole of the allyl anion type, its primary research value lies in serving as a versatile intermediate in synthetic organic chemistry, particularly in cycloaddition reactions for the construction of nitrogen-containing heterocycles . Its mechanism of action is characterized by its role as a dipolarophile in [3+2] cycloadditions with alkenes and alkynes, leading to the formation of isoxazolidines—five-membered rings that are valuable scaffolds in medicinal chemistry and natural product synthesis . Beyond its use in cycloadditions, this nitrone has significant applications as a radical trap in mechanistic and biological studies . The nitrone functionality reacts with free radicals to form stable nitroxide spin-adducts, which allows researchers to detect, identify, and quantify short-lived radical species in various chemical and biological systems, providing insights into radical-mediated processes and oxidative stress . Modern, eco-friendly synthesis methodologies have been developed for this compound, including its preparation in water using a supramolecular tetrahedral capsule as a nanoreactor, highlighting a move towards greener synthetic protocols . Researchers should note that this air-sensitive solid is recommended to be stored in a cool, dark place, under inert gas, and is classified as causing skin and serious eye irritation . This product is intended for research applications only.

Properties

IUPAC Name

N,1-diphenylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAUJQWDPKRESH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=[N+](\C2=CC=CC=C2)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imine Formation

The initial step involves condensation of benzaldehyde (1a) with aniline (1b) to form N,1-diphenylmethanimine (2). This reaction is typically conducted in methanol or ethanol under reflux conditions. The general reaction is:

Benzaldehyde+AnilineMeOH, refluxN,1-Diphenylmethanimine+H2O[3][5]\text{Benzaldehyde} + \text{Aniline} \xrightarrow{\text{MeOH, reflux}} \text{N,1-Diphenylmethanimine} + \text{H}_2\text{O} \quad

Procedure :

  • Benzaldehyde (10 mmol) and aniline (10 mmol) are dissolved in 30 mL of methanol.

  • The mixture is refluxed at 80°C for 2–4 hours.

  • The resulting imine is isolated via vacuum filtration and recrystallized from ethanol.

Oxidation to Nitrone Oxide

The imine intermediate is subsequently oxidized using hydrogen peroxide (H₂O₂) or peracids (e.g., meta-chloroperbenzoic acid, mCPBA) in dichloromethane (DCM) or tetrahydrofuran (THF).

N,1-Diphenylmethanimine+H2O2THF, rtN,1-Diphenylmethanimine Oxide+H2O[5][6]\text{N,1-Diphenylmethanimine} + \text{H}2\text{O}2 \xrightarrow{\text{THF, rt}} \text{this compound} + \text{H}_2\text{O} \quad

Procedure :

  • N,1-Diphenylmethanimine (5 mmol) is dissolved in 20 mL of THF.

  • A 30% aqueous H₂O₂ solution (6 mmol) is added dropwise at 0°C.

  • The reaction is stirred at room temperature for 12 hours.

  • The product is purified via column chromatography (SiO₂, hexane/ethyl acetate).

Yield : 70–85% (combined over two steps).

Industrial-Scale Production

Industrial synthesis optimizes the condensation-oxidation sequence using continuous flow reactors. Key advantages include improved heat transfer and reduced reaction times.

Conditions :

  • Catalyst : Titanium silicate (TS-1) enhances oxidation efficiency.

  • Temperature : 50–60°C for condensation; 25–30°C for oxidation.

  • Purification : Distillation under reduced pressure (0.1 bar, 120°C).

Direct Synthesis from N-Phenylhydroxylamine and Benzaldehyde

This one-pot method bypasses the imine intermediate by reacting benzaldehyde with N-phenylhydroxylamine (3) in the presence of a base.

Benzaldehyde+N-PhenylhydroxylamineNaH, THFN,1-Diphenylmethanimine Oxide+H2O[6]\text{Benzaldehyde} + \text{N-Phenylhydroxylamine} \xrightarrow{\text{NaH, THF}} \text{this compound} + \text{H}_2\text{O} \quad

Procedure :

  • N-Phenylhydroxylamine (5 mmol) and sodium hydride (1.25 mmol) are suspended in 15 mL of dry THF.

  • Benzaldehyde (5 mmol) is added dropwise at 0°C.

  • The mixture is stirred at room temperature for 6 hours.

  • The product is extracted with ethyl acetate and purified via flash chromatography.

Yield : 82–88%.

Advantages :

  • Eliminates the need for separate oxidation steps.

  • Higher atom economy compared to the condensation-oxidation route.

Comparative Analysis of Synthetic Methods

Parameter Condensation-Oxidation Direct Synthesis
Steps 21
Yield 70–85%82–88%
Reaction Time 14–16 hours6 hours
Catalyst TS-1 (industrial)NaH
Purification Column chromatographyFlash chromatography
Scalability Suitable for industrial scaleLimited to lab scale

Key Observations :

  • The direct synthesis method offers superior yields and shorter reaction times but requires anhydrous conditions and expensive bases like NaH.

  • Industrial processes favor the condensation-oxidation approach due to compatibility with continuous manufacturing.

Mechanistic Insights

Condensation-Oxidation Mechanism

  • Imine Formation : Benzaldehyde and aniline undergo nucleophilic addition to form a hemiaminal, which dehydrates to the imine.

  • Oxidation : The imine’s C=N bond reacts with H₂O₂ via a radical pathway, forming the nitrone oxide.

\text{RCH=NH} + \text{H}2\text{O}2 \rightarrow \text{RC(=N^+–O^-)H} + \text{H}_2\text{O} \quad

Direct Synthesis Mechanism

N-Phenylhydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. Subsequent proton transfer and elimination of water yield the nitrone oxide .

Chemical Reactions Analysis

Types of Reactions: N,1-Diphenylmethanimine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N,1-Diphenylmethanimine oxide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,1-diphenylmethanimine oxide involves its interaction with molecular targets through its nitrone group. The compound can undergo cycloaddition reactions with various substrates, leading to the formation of cyclic products. These reactions are facilitated by the electron-rich nature of the nitrone group, which allows it to act as a nucleophile or electrophile depending on the reaction conditions .

Comparison with Similar Compounds

N,1-Diphenylmethanimine oxide belongs to a broader class of imine oxides and nitrones. Below is a systematic comparison with structurally and functionally related compounds:

Structural Analogues with Aromatic Substituents

Derivatives of this compound with substituted aryl groups exhibit distinct physicochemical properties:

Compound (Substituent) Yield (%) Melting Point (°C) Rf Key Spectral Features (¹H NMR δ, ppm) Reference
Fluoro-substituted (4-F-C₆H₄) 80 140–141 0.4 ¹⁹F NMR: δ −112.5; HRMS: 541.1917
Chloro-substituted (4-Cl-C₆H₄) 69 132–133 0.4 IR: 765 cm⁻¹ (C–Cl); HRMS: 557.1629
Bromo-substituted (4-Br-C₆H₄) 63 164–165 0.4 ¹³C NMR: δ 138.2 (C–Br); HRMS: 601.1122
Tolyl-substituted (p-tolyl) 70 141–142 0.4 δ 2.3 ppm (CH₃); IR: 2925 cm⁻¹ (C–H)
Furan-substituted (2-furyl) 36 151–152 0.4 δ 6.06 ppm (furan protons); IR: 1503 cm⁻¹

Trends :

  • Electronic effects: Electron-withdrawing groups (e.g., –NO₂, –Br) increase melting points due to enhanced dipole interactions .
  • Steric effects : Bulky substituents (e.g., 3,5-di-tert-butylphenyl) reduce reaction yields (e.g., 36% for furan derivatives) due to steric hindrance .
  • Chromatographic behavior : Similar Rf values (0.4–0.5) suggest comparable polarities across derivatives .
Comparison with Nitrones and Simple Imine Oxides
  • N-Methyl-1,1-diphenylmethanimine oxide : A simpler analog with a methyl group replacing one phenyl moiety. Exhibits a lower melting point (pale yellow solid, m.p. unreported) and distinct ¹H NMR shifts (δ 3.7 ppm for CH₃) .
  • Methanamine, N-(phenylmethylene)-, N-oxide: A minimal nitrone structure (C₈H₉NO). Lacks aryl diversity but shares the imine oxide core, with IR absorption at ~1590 cm⁻¹ (C=N⁺–O⁻) .

Q & A

Basic: What are the established synthetic protocols for N,1-diphenylmethanimine oxide, and how is its structural integrity validated?

Answer:
This compound is synthesized via 1,3-dipolar cycloaddition reactions. For example, the (Z)-isomer is obtained in 89% yield by reacting nitrile oxides with dipolarophiles under mild conditions, producing a yellow solid with a melting point of 99–100°C . Structural validation employs:

  • IR spectroscopy : Peaks at 1546 cm⁻¹ (C=N stretch) and 1068 cm⁻¹ (N–O stretch).
  • NMR : Distinct imine proton signals at δ 7.92 ppm (¹H) and aromatic carbons at δ 149.3 ppm (¹³C) . Derivatives like (E)-isomers with halogen substituents (e.g., 4-fluorophenyl, 4-bromophenyl) are synthesized via catalyst-free domino reactions, yielding 63–80% .

Basic: Which spectroscopic methods are critical for characterizing this compound derivatives, and what key data should researchers prioritize?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.5 ppm) and imine carbons (δ ~145–150 ppm) confirm regiochemistry. For example, in (E)-derivatives, the imine proton appears as a singlet at δ 7.92 ppm , while substituent effects shift signals (e.g., δ 9.37 ppm for fluorophenyl derivatives) .
  • HRMS : Validates molecular formulas (e.g., m/z 541.1917 for C₃₅H₂₆FN₂O₃⁺ ).
  • IR : Confirms functional groups (e.g., C=N and N–O stretches).
  • Melting points : Serve as purity indicators (e.g., 140–141°C for fluorophenyl derivatives ).

Advanced: How do electronic and steric effects of substituents influence reaction yields in domino reactions involving this compound?

Answer:
Substituents impact yields via electronic and steric modulation. For example:

  • Electron-withdrawing groups (e.g., 4-nitrophenyl) reduce yields due to destabilization of transition states.
  • Halogens : Fluorine (80% yield) enhances reactivity via inductive effects, while bulkier bromine (63% yield) introduces steric hindrance .
  • Aromatic substituents : Derivatives with simple phenyl groups achieve higher yields (70–89%) compared to heteroaromatic substituents (e.g., furan, 36%) .
    Methodological Insight : Optimize substituent choice using Hammett parameters (σ⁺) to balance electronic and steric effects.

Advanced: How can researchers resolve discrepancies in NMR data for structurally complex derivatives of this compound?

Answer:
Discrepancies arise from:

  • Diastereomerism : (E)- vs. (Z)-isomers show distinct splitting patterns (e.g., imine proton multiplicity ).
  • Dynamic effects : Conformational flexibility in indeno-isoxazole derivatives causes signal broadening (e.g., δ 6.06 ppm for NH protons ).
    Resolution Strategies :
  • Use VT-NMR (variable temperature) to identify dynamic equilibria.
  • Compare 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., aromatic regions in δ 7.0–8.5 ppm ).
  • Cross-validate with X-ray crystallography for absolute configuration .

Advanced: What mechanistic insights explain the role of this compound in cobalt-catalyzed C–H functionalization?

Answer:
In cobalt-catalyzed systems, This compound acts as a directing group via:

  • Chelation-assisted C–H activation : The imine nitrogen coordinates to cobalt, enabling regioselective activation of adjacent C–H bonds .
  • Redox-neutral pathways : Cobalt(III) intermediates facilitate cyclization without external oxidants, as seen in indeno-isoxazole syntheses .
    Experimental Validation :
  • Isotopic labeling (e.g., D₂O) confirms H/D exchange at activated positions.
  • Kinetic studies show rate dependence on cobalt catalyst loading (5 mol% Pd(PPh₃)₄ in related systems ).

Advanced: How can researchers optimize solvent systems and reaction conditions for scalable synthesis of this compound derivatives?

Answer:
Key Parameters :

  • Solvent polarity : Use EtOAc/petroleum ether (1:3) for optimal Rf values (0.4–0.5) and crystallization .
  • Catalyst-free conditions : Domino reactions proceed efficiently at room temperature, avoiding metal contamination .
  • Scale-up considerations : Maintain stoichiometric ratios (e.g., 1.2 equiv. ynones) and monitor exotherms in bulk reactions .

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